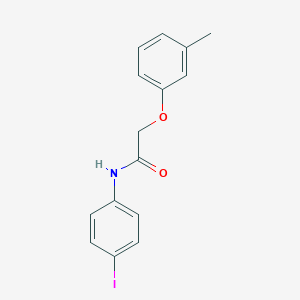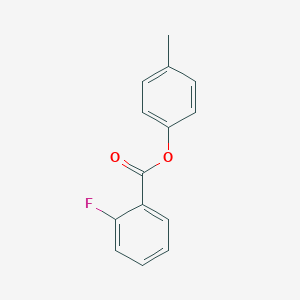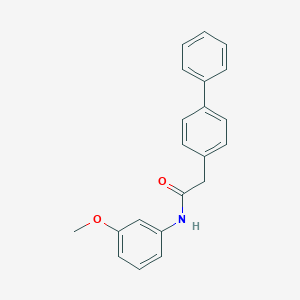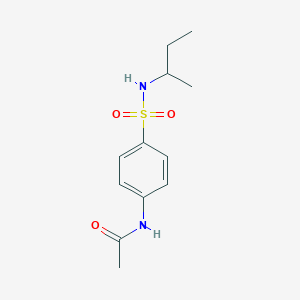![molecular formula C9H13N3O3 B269521 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine, commonly known as MOM, is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. MOM has been shown to have a range of effects on biological systems, including its ability to act as an inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of MOM is not fully understood, but it is thought to act as an inhibitor of certain enzymes. Specifically, MOM has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a range of effects on biological systems.
Biochemical and Physiological Effects:
MOM has been shown to have a range of biochemical and physiological effects. Some of the key effects include its ability to increase the levels of acetylcholine in the brain, its potential as a therapeutic agent for various diseases, and its ability to act as an inhibitor of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using MOM in laboratory experiments is its ability to act as an inhibitor of certain enzymes. This can be useful for studying the role of these enzymes in biological systems. However, there are also some limitations to using MOM in laboratory experiments. For example, the compound may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on MOM. Some of the key areas of interest include its potential as a therapeutic agent for various diseases, its use as a tool for studying biological systems, and its ability to act as an inhibitor of certain enzymes. Additionally, further research is needed to fully understand the mechanism of action of MOM and its potential effects on biological systems.
Synthesemethoden
MOM can be synthesized using a variety of methods, including the reaction of 3-methyl-5-(morpholin-4-yl)-1,2,4-oxadiazole with acetic anhydride. This reaction results in the formation of MOM, which can then be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
MOM has been extensively studied for its potential applications in scientific research. Some of the key areas of research include its ability to act as an inhibitor of certain enzymes, its potential as a therapeutic agent for various diseases, and its use as a tool for studying biological systems.
Eigenschaften
Produktname |
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine |
|---|---|
Molekularformel |
C9H13N3O3 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C9H13N3O3/c1-7-10-8(15-11-7)6-9(13)12-2-4-14-5-3-12/h2-6H2,1H3 |
InChI-Schlüssel |
VWJRAEYKOWHOMM-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=N1)CC(=O)N2CCOCC2 |
Kanonische SMILES |
CC1=NOC(=N1)CC(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-4-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B269438.png)
![4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269440.png)

![3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)
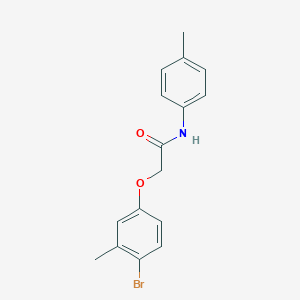

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B269447.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B269448.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B269449.png)
